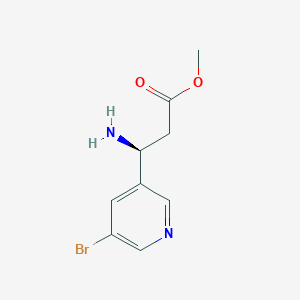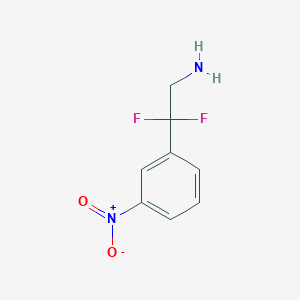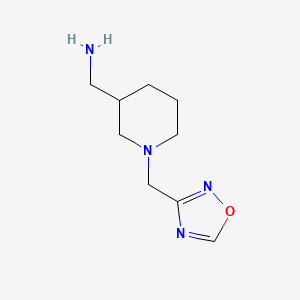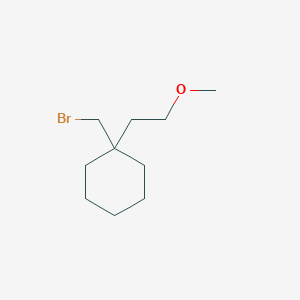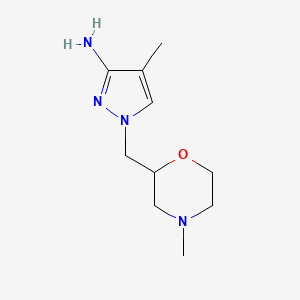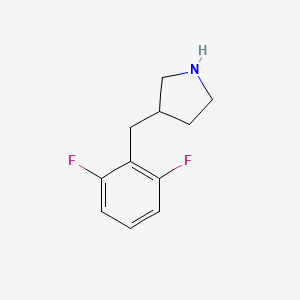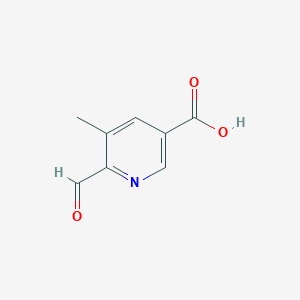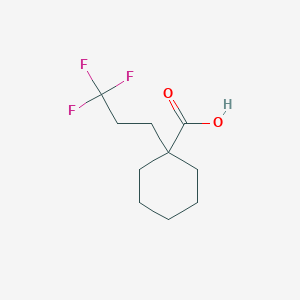
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C10H15F3O2 and a molecular weight of 224.22 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a trifluoropropyl group and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols.
Substitution: Substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Mécanisme D'action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
Cyclohexanecarboxylic acid: Lacks the fluorinated substituent, making it less lipophilic and less stable.
Uniqueness
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid stands out due to its trifluoropropyl group, which imparts unique chemical and physical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15F3O2 |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
1-(3,3,3-trifluoropropyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15F3O2/c11-10(12,13)7-6-9(8(14)15)4-2-1-3-5-9/h1-7H2,(H,14,15) |
Clé InChI |
GFEYLNUMTNVQBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CCC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


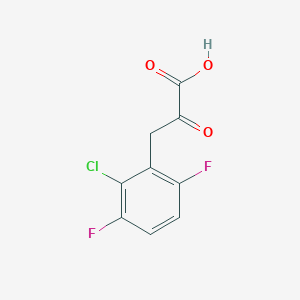


![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)

